molecular formula C5H10N2O2 B12848739 2-(Methylhydrazono)-propanoic acid methyl ester

2-(Methylhydrazono)-propanoic acid methyl ester

Cat. No.: B12848739
M. Wt: 130.15 g/mol
InChI Key: RIQOCZFRRISWTH-QPJJXVBHSA-N
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Description

2-(Methylhydrazono)-propanoic acid methyl ester is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a methylhydrazono group attached to a propanoic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylhydrazono)-propanoic acid methyl ester typically involves the reaction of methylhydrazine with a suitable ester precursor. One common method is the condensation reaction between methylhydrazine and methyl pyruvate under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylhydrazono)-propanoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methylhydrazono group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the hydrazone group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

2-(Methylhydrazono)-propanoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methylhydrazono)-propanoic acid methyl ester involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify biomolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydrazono)-propanoic acid methyl ester
  • 2-(Methylhydrazono)-butanoic acid methyl ester
  • 2-(Methylhydrazono)-propanoic acid ethyl ester

Uniqueness

2-(Methylhydrazono)-propanoic acid methyl ester is unique due to its specific structural features, such as the presence of a methylhydrazono group and a propanoic acid methyl ester moiety These features confer distinct reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

methyl (2E)-2-(methylhydrazinylidene)propanoate

InChI

InChI=1S/C5H10N2O2/c1-4(7-6-2)5(8)9-3/h6H,1-3H3/b7-4+

InChI Key

RIQOCZFRRISWTH-QPJJXVBHSA-N

Isomeric SMILES

C/C(=N\NC)/C(=O)OC

Canonical SMILES

CC(=NNC)C(=O)OC

Origin of Product

United States

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